cis-2-Tetradecen-1-ol
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Overview
Description
cis-2-Tetradecen-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond in the cis configuration at the second carbon atom. This compound is part of a larger family of tetradecen-1-ols, which are known for their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Tetradecen-1-ol typically involves the reduction of corresponding aldehydes or ketones. One common method is the reduction of 2-tetradecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. This method allows for the precise control of the double bond configuration, ensuring the cis configuration is maintained .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Tetradecen-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like in the presence of a catalyst such as .
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 2-Tetradecenal, 2-Tetradecenoic acid
Reduction: Tetradecan-1-ol
Substitution: 2-Tetradecyl chloride
Scientific Research Applications
cis-2-Tetradecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its role in pheromone communication in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties.
Industry: this compound is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of cis-2-Tetradecen-1-ol varies depending on its application:
Insect Pheromones: It acts by binding to specific olfactory receptors in insects, triggering behavioral responses such as attraction or mating.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
cis-2-Tetradecen-1-ol can be compared with other similar compounds such as:
cis-9-Tetradecen-1-ol: Another unsaturated alcohol with a double bond at the ninth carbon.
cis-11-Tetradecen-1-ol: This compound has a double bond at the eleventh carbon and is used in similar applications, including insect pheromones and organic synthesis.
E-2-Tetradecen-1-ol: The trans isomer of this compound, which has different physical properties and reactivity due to the trans configuration of the double bond.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a variety of reactions, making it valuable in synthetic chemistry, biological research, and industrial applications. Its role in insect pheromones and potential therapeutic uses further highlight its importance in scientific research.
Properties
CAS No. |
75039-85-9 |
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Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(Z)-tetradec-2-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-13,15H,2-11,14H2,1H3/b13-12- |
InChI Key |
UNJNVKPKKZTPPR-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCCCCCC=CCO |
Origin of Product |
United States |
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